molecular formula C26H26N4OS2 B12019235 N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 539811-17-1

N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12019235
CAS No.: 539811-17-1
M. Wt: 474.6 g/mol
InChI Key: MZCTYVRAVDPQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the thioether group: This step may involve the reaction of the triazole intermediate with a thiol compound under basic conditions.

    Acylation: The final step could involve the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms.

    Acetamide derivatives: Compounds with acetamide functional groups.

Uniqueness

“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

539811-17-1

Molecular Formula

C26H26N4OS2

Molecular Weight

474.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4OS2/c1-18-7-11-21(12-8-18)27-25(31)17-33-26-29-28-24(16-32-23-13-9-19(2)10-14-23)30(26)22-6-4-5-20(3)15-22/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

MZCTYVRAVDPQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CSC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.